molecular formula C5H7F3O3 B15273428 5,5,5-Trifluoro-4-hydroxypentanoic acid

5,5,5-Trifluoro-4-hydroxypentanoic acid

Cat. No.: B15273428
M. Wt: 172.10 g/mol
InChI Key: ZRKUGOYMESVCEI-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-hydroxypentanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a hydroxyl group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with trifluoroacetic acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,5,5-trifluoro-4-oxopentanoic acid.

    Reduction: Formation of 5,5,5-trifluoro-4-hydroxypentanol.

    Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5,5-Trifluoro-4-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-hydroxypentanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pentanone: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5,5,5-Trifluoro-2-pentenoic acid: Contains a double bond, leading to different reactivity.

    5,5,5-Trifluoro-4-oxopentanoic acid: An oxidized derivative with different functional groups.

Uniqueness

5,5,5-Trifluoro-4-hydroxypentanoic acid is unique due to the combination of a trifluoromethyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

5,5,5-trifluoro-4-hydroxypentanoic acid

InChI

InChI=1S/C5H7F3O3/c6-5(7,8)3(9)1-2-4(10)11/h3,9H,1-2H2,(H,10,11)

InChI Key

ZRKUGOYMESVCEI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(F)(F)F)O

Origin of Product

United States

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